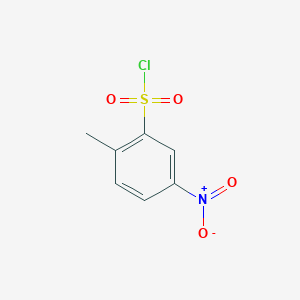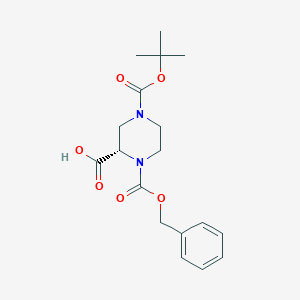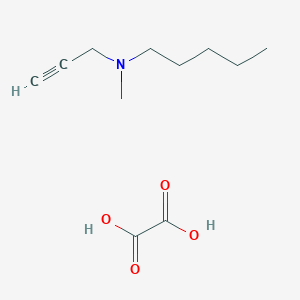
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1)
Vue d'ensemble
Description
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Also known as Selegiline, the compound is commonly used as a selective monoamine oxidase inhibitor (MAOI) and has been studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) are primarily related to its ability to inhibit MAO. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on the body. For example, increased levels of dopamine can improve mood and motivation, while increased levels of norepinephrine can improve focus and attention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) in lab experiments is its ability to selectively inhibit MAO. This allows researchers to study the effects of increased levels of neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using the compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1). One area of interest is the development of new and more effective MAO inhibitors for the treatment of neurological disorders. Additionally, researchers are exploring the potential of the compound for use in other areas, such as the treatment of depression and addiction. Finally, there is a need for further research on the long-term effects of the compound on the brain and body, particularly at high doses.
Applications De Recherche Scientifique
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound acts as a selective 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1), which inhibits the breakdown of dopamine and other neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of these disorders.
Propriétés
Numéro CAS |
143347-31-3 |
|---|---|
Nom du produit |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6) |
Clé InChI |
QLAPBGOWPAREKM-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Autres numéros CAS |
143347-31-3 |
Synonymes |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

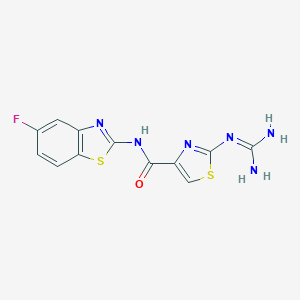
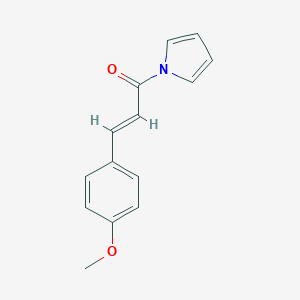
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
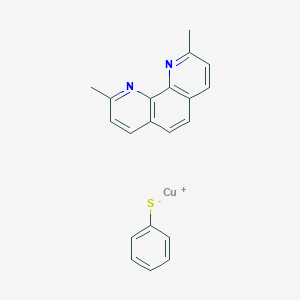
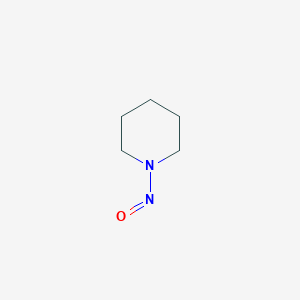
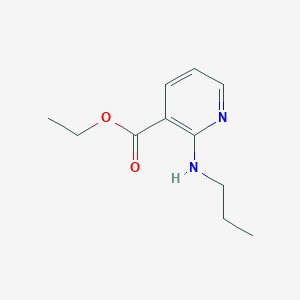
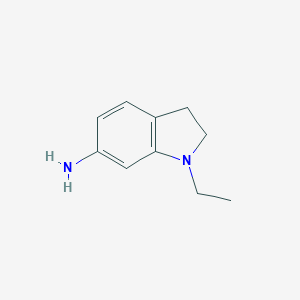
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
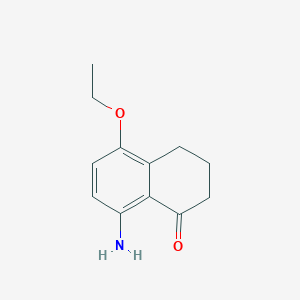
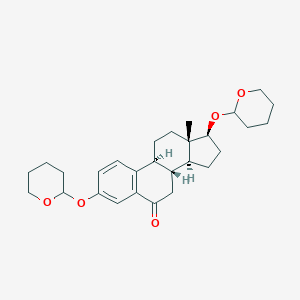
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
